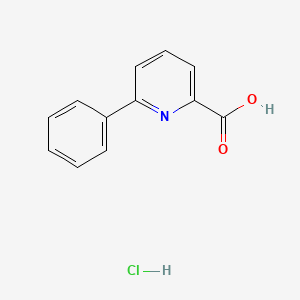![molecular formula C18H13N3O2S B2931331 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1207001-15-7](/img/structure/B2931331.png)
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, also known as BOX-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields of research. BOX-1 is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating cell growth, proliferation, and survival.
作用機序
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea inhibits CK2 by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of its substrates. CK2 is involved in the regulation of various cellular processes, including DNA repair, cell cycle progression, and apoptosis. By inhibiting CK2, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea disrupts these processes, leading to the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has been shown to have both biochemical and physiological effects. Biochemically, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea inhibits the activity of CK2, leading to the inhibition of its downstream signaling pathways. Physiologically, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has been found to induce apoptosis in cancer cells, reduce protein aggregation in neurodegenerative diseases, and inhibit viral replication in infectious diseases.
実験室実験の利点と制限
One of the main advantages of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is its specificity for CK2, which makes it a potent inhibitor of the kinase. However, the synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is a complex process that requires expertise in organic chemistry. Additionally, the use of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea in lab experiments requires careful consideration of its concentration and exposure time, as it can have off-target effects at high concentrations.
将来の方向性
Future research on 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea could focus on the development of more efficient synthesis methods to improve its availability and reduce its cost. Additionally, further studies could investigate the potential of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. The use of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea in combination with other drugs could also be explored to enhance its therapeutic efficacy. Furthermore, the identification of new targets of CK2 inhibition could lead to the development of novel inhibitors with improved specificity and efficacy.
合成法
The synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea involves a multi-step process that includes the reaction of 2-aminobenzoxazole with 4-bromoaniline to form 4-(benzo[d]oxazol-2-yl)aniline, which is then reacted with thiophene-2-carbonyl chloride to form 1-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea. The final product is obtained by purification through column chromatography. The synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has shown promising results in various fields of research, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has been found to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. In neurodegenerative diseases, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has been shown to reduce the accumulation of toxic protein aggregates, such as tau and alpha-synuclein, which are associated with Alzheimer's and Parkinson's diseases, respectively. In infectious diseases, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has been found to inhibit the replication of viruses, such as HIV and hepatitis C virus.
特性
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-18(21-16-6-3-11-24-16)19-13-9-7-12(8-10-13)17-20-14-4-1-2-5-15(14)23-17/h1-11H,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOZCBWTXGKEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

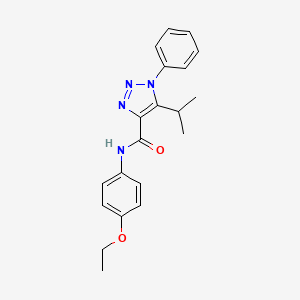
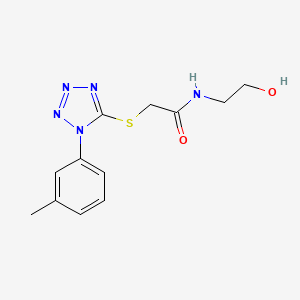
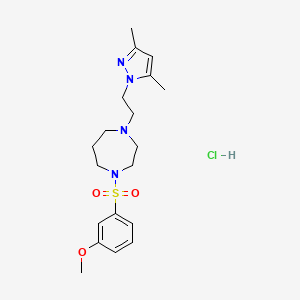

![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2931257.png)
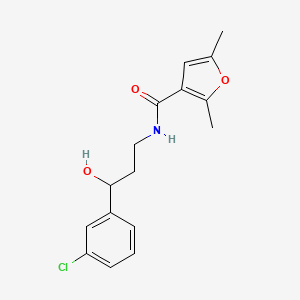

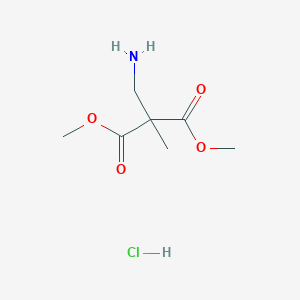
![2-methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2931263.png)


![N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2931268.png)
![3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2931269.png)
